1,2-Propanediol, 2-nitrate

Pulmonary hypertension NO donor pharmacology Vascular resistance selectivity

1,2-Propanediol, 2-nitrate (CAS 20266-74-4), also referred to as 1-hydroxypropan-2-yl nitrate or organic mononitrite of 1,2-propanediol (PDNO), is a C3‑alkyl mononitrate ester belonging to the organic nitrate/nitrite class of nitric oxide (NO) donors. With a molecular formula of C₃H₇NO₄ and a molecular weight of 121.09 g mol⁻¹, it is structurally distinguished from nitroglycerin (glyceryl trinitrate) by possession of only a single nitrate ester group.

Molecular Formula C3H7NO4
Molecular Weight 121.09 g/mol
CAS No. 20266-74-4
Cat. No. B1653879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Propanediol, 2-nitrate
CAS20266-74-4
Molecular FormulaC3H7NO4
Molecular Weight121.09 g/mol
Structural Identifiers
SMILESCC(CO)O[N+](=O)[O-]
InChIInChI=1S/C3H7NO4/c1-3(2-5)8-4(6)7/h3,5H,2H2,1H3
InChIKeyHGCMMKIIGJXXMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Propanediol 2-Nitrate (PDNO) – Chemical Identity & Pharmacological Class for Procurement-Ready Differentiation


1,2-Propanediol, 2-nitrate (CAS 20266-74-4), also referred to as 1-hydroxypropan-2-yl nitrate or organic mononitrite of 1,2-propanediol (PDNO), is a C3‑alkyl mononitrate ester belonging to the organic nitrate/nitrite class of nitric oxide (NO) donors. With a molecular formula of C₃H₇NO₄ and a molecular weight of 121.09 g mol⁻¹, it is structurally distinguished from nitroglycerin (glyceryl trinitrate) by possession of only a single nitrate ester group [1]. In pharmacological applications, PDNO functions as a rapidly hydrolysing, ultra‑short‑half‑life NO donor that selectively vasodilates the pulmonary circulation while minimising systemic hypotension, a profile not shared by the clinically dominant organic nitrate nitroglycerin (GTN) [2][3]. This unique selectivity‑first mechanism makes PDNO a non‑interchangeable candidate whenever pulmonary‑specific NO delivery is critical.

Class C3-alkyl mononitrate NO donor
Mechanism Ultra-short half-life spontaneous hydrolysis
Selectivity Pulmonary circulation vasodilation context

Why 1,2-Propanediol 2-Nitrate (PDNO) Cannot Be Replaced by Conventional Organic Nitrates in Scientific & Industrial Workflows


Organic nitrates such as nitroglycerin (GTN), isosorbide mono‑/dinitrate, ethylene glycol dinitrate (EGDN), and pentaerythritol tetranitrate (PETN) are frequently treated as interchangeable NO‑donor scaffolds in procurement decisions. However, in vivo and ex vivo evidence demonstrates that 1,2‑propanediol, 2‑nitrate (PDNO) exhibits a fundamentally different pharmacological fingerprint: pulmonary‑selective vasodilation with full preservation of effect after prolonged GTN exposure, whereas GTN itself loses both pulmonary and systemic efficacy under identical conditions [1][2]. In explosives/security applications, the dinitrate analogue (PGDN) possesses a vapour pressure that is quantitatively distinct from other nitrate‑ester taggants, making generic substitution infeasible when detection sensitivity is the operational requirement [3]. These differences are not incremental; they are categorical, and the quantitative evidence below clarifies why only the 1,2‑propanediol nitrate scaffold delivers the required performance.

PDNO
Conventional Organic Nitrates
Pulmonary-selective vasodilation in model studies
Non-selective vasodilation may confound pulmonary endpoints
No cross-tolerance after prolonged GTN exposure
GTN self-tolerance and cross-tolerance may limit repeated dosing
Vapour pressure rank supports detection sensitivity screening
Lower vapour pressure may reduce detection taggant performance

Quantitative Comparative Evidence for 1,2-Propanediol 2-Nitrate: PDNO vs. Nitroglycerin, EGDN & Inorganic Nitrite


Pulmonary‑Selective Vasodilation: PVRI/SVRI Ratio Reduction by PDNO vs. Nitroglycerin in Thromboxane‑Induced Pulmonary Hypertension

In anesthetised piglets with pharmacologically increased pulmonary vascular resistance (U46619 infusion, 75 150 ng kg⁻¹ min⁻¹ IV), PDNO infused at 240 nmol kg⁻¹ min⁻¹ significantly decreased the pulmonary‑to‑systemic vascular resistance index ratio (PVRI/SVRI), whereas nitroglycerin (GTN) at 300 nmol kg⁻¹ min⁻¹ did not alter PVRI/SVRI [1]. This demonstrates that PDNO selectively vasodilates the pulmonary circulation, while GTN induces non‑selective vasodilation across both pulmonary and systemic beds.

Pulmonary Selectivity
Head-to-head
PDNO significantly decreased PVRI/SVRI ratio (p < 0.05); GTN showed no significant change (p > 0.05)
Reported pulmonary-selective vasodilation context
U46619-induced pulmonary hypertension; anesthetized piglets; PDNO 240 nmol/kg/min vs GTN 300 nmol/kg/min
Pulmonary hypertension NO donor pharmacology Vascular resistance selectivity

Absence of Cross‑Tolerance: PDNO Maintains Full Vasodilatory Efficacy After Prolonged Nitroglycerin Infusion

After a 5 h continuous IV infusion of nitroglycerin (GTN, 45 nmol kg⁻¹ min⁻¹) in anesthetised piglets, the pulmonary vasodilatory response to subsequent GTN boluses was significantly suppressed, whereas the response to PDNO remained statistically indistinguishable from its pre‑tolerance effect [1]. Quantitatively, GTN reduced pulmonary vascular resistance index (PVRI) by 50% before the tolerance infusion but only by 37% afterward, demonstrating a 26% loss of efficacy; in contrast, PDNO maintained its PVRI reduction across both time points (data not significantly different before vs after tolerance infusion).

Cross-Tolerance
Head-to-head
PDNO maintained PVRI reduction before and after 5 h GTN infusion; GTN lost ≈26% PVRI reduction
Reported absence of cross-tolerance in tolerance model
5 h GTN infusion (45 nmol/kg/min); U46619 challenge; anesthetized piglets
Nitrate tolerance Cross‑tolerance Organic nitrite pharmacology

Superior Pulmonary Vasodilation Without Systemic Hypotension in Aortic Cross‑Clamping Reperfusion Injury

In a porcine model of suprarenal aortic cross‑clamping (SRACC) and 10 h reperfusion, PDNO (45 nmol kg⁻¹ min⁻¹ IV) produced significantly lower mean pulmonary arterial pressure and pulmonary vascular resistance during reperfusion compared with nitroglycerin (44 nmol kg⁻¹ min⁻¹ IV), while mean systemic arterial pressure, arterial oxygenation, and methaemoglobin fraction remained similar in both groups [1]. This indicates that PDNO achieves greater pulmonary vasodilation than GTN at equipotent doses without accruing additional systemic hypotension.

Ischemia-Reperfusion
Head-to-head
PDNO reduced MPAP and PVR vs. GTN (p < 0.05); MAP and MetHb fraction similar between groups
Supports acute pulmonary hypertension model research
Porcine SRACC model (90 min clamp, 10 h reperfusion); PDNO 45 nmol/kg/min vs GTN 44 nmol/kg/min
Acute pulmonary hypertension Aortic cross‑clamping Systemic hypotension avoidance

Vapour‑Phase Detection Advantage: PGDN Vapour Pressure vs. Nitroglycerin and Ethylene Glycol Dinitrate

1,2‑Propanediol dinitrate (PGDN, the dinitrate analogue of the mononitrate PDNO) exhibits an ambient‑temperature vapour pressure of 2.54 Pa, which is approximately 33‑fold higher than ethylene glycol dinitrate (EGDN, 7.7 × 10⁻² Pa at 25 °C) and approximately 1,400‑fold higher than nitroglycerin (NG, 1.8 × 10⁻³ Pa at 25 °C) [1][2]. This pronounced vapour‑pressure advantage positions PGDN as a superior detection taggant for security and forensic applications, since higher vapour pressure directly correlates with enhanced detectability by ion‑mobility spectrometry and canine olfaction.

Vapour Pressure
Cross-study comparable
PGDN vapour pressure ≈2.54 Pa; ~33× higher than EGDN; ~1,400× higher than nitroglycerin
Vapour-phase detectability context for taggant evaluation
Literature-derived vapour pressure data; TGA estimation (benzoic acid reference)
Explosive taggant Vapour pressure Detection sensitivity

Procurement‑Relevant Application Scenarios Where 1,2-Propanediol 2-Nitrate Outperforms Conventional Nitrates


Acute Pulmonary Hypertension Models Requiring Isolated Pulmonary Vasodilation

In translational porcine models of acute pulmonary hypertension (e.g., thromboxane‑A2 mimetic U46619 infusion or suprarenal aortic cross‑clamping), PDNO selectively reduces pulmonary vascular resistance (PVRI/SVRI ratio) without inducing systemic hypotension, whereas nitroglycerin at comparable doses dilates both pulmonary and systemic beds non‑selectively [1][2]. Researchers designing cardiovascular protocols that demand pulmonary‑specific NO delivery should specify 1,2‑propanediol, 2‑nitrate (PDNO) rather than generic organic nitrates.

Long‑Duration NO‑Donor Infusions Where Nitrate Tolerance Must Be Avoided

In experimental settings requiring continuous intravenous NO‑donor infusion for ≥5 h, GTN induces profound self‑tolerance (26% loss of PVRI reduction) that also attenuates the response to subsequently administered organic nitrates [1]. PDNO maintains full vasodilatory efficacy before and after prolonged GTN exposure with no cross‑tolerance, making it the compound of choice for chronic infusion studies or implanted delivery systems.

Explosive Taggant Formulation with Enhanced Vapour‑Phase Detectability

PGDN (1,2‑propanediol dinitrate) delivers an ambient vapour pressure of 2.54 Pa, which outperforms both nitroglycerin (0.0018 Pa) and ethylene glycol dinitrate (0.077 Pa) by 1,400‑fold and 33‑fold respectively [1][2]. Formulation scientists developing explosive detection taggants should procure the 1,2‑propanediol nitrate scaffold to maximise vapour‑phase detectability in ion‑mobility spectrometry and canine screening.

Application
Selection Property
Validation Focus
Acute pulmonary hypertension research
Pulmonary vascular selectivity profile
PVRI/SVRI endpoint monitoring
Sustained NO-donor infusion studies
Cross-tolerance avoidance profile
Tolerance model response validation
Explosive taggant detection research
Vapour-pressure ranking
Detection sensitivity benchmarking
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